2-Bromopyridine-3,4-diamine
Overview
Description
2-Bromopyridine-3,4-diamine is a chemical compound with the molecular formula C₅H₆BrN₃ and a molecular weight of 188.025 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the second position and two amino groups at the third and fourth positions of the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Target of Action
It’s known that bromopyridines can interact with various biological targets due to their structural resemblance to pyridine, a prominent structural motif in many natural and man-made products .
Mode of Action
It’s known that bromopyridines can undergo various chemical reactions, including nucleophilic aromatic substitution reactions . In such reactions, the bromine atom on the pyridine ring can be replaced by other functional groups, leading to changes in the compound’s properties and interactions with its targets .
Biochemical Pathways
Bromopyridines are known to influence many cellular pathways due to their diverse reactivity profile .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromopyridine-3,4-diamine. For instance, storage conditions such as temperature and light exposure can affect the stability of the compound .
Biochemical Analysis
Biochemical Properties
2-Bromopyridine-3,4-diamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with copper-containing amine oxidases (CuAOs), which are involved in the deamination of polyamines . This interaction is crucial as it affects the formation of aminoaldehydes and hydrogen peroxide, which are important for cellular functions such as cell wall lignification.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with CuAOs can lead to changes in the levels of polyamines, which are vital for cell growth and differentiation . Additionally, the compound’s impact on hydrogen peroxide formation can influence oxidative stress responses in cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s interaction with CuAOs, for instance, involves the binding of the bromine atom to the enzyme’s active site, affecting its catalytic activity . This interaction can lead to the modulation of polyamine levels and subsequent changes in cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities . Long-term exposure to the compound can result in sustained changes in cellular functions, such as altered gene expression and metabolic flux.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions, while higher doses can lead to significant changes. For instance, high doses of the compound have been associated with toxic effects, such as oxidative stress and cell death . Threshold effects have also been observed, where a certain dosage is required to elicit a measurable biological response.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as CuAOs, which play a role in the catabolism of polyamines . This interaction can affect metabolic flux and the levels of metabolites such as aminoaldehydes and hydrogen peroxide. The compound’s involvement in these pathways highlights its potential impact on cellular metabolism and overall biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . For example, its interaction with CuAOs can facilitate its transport to specific cellular compartments where these enzymes are localized. This targeted distribution can enhance the compound’s biological activity and effectiveness.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound has been observed to localize to peroxisomes, where it interacts with CuAOs involved in polyamine catabolism . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular localization of this compound is crucial for its role in biochemical reactions and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromopyridine-3,4-diamine typically involves the bromination of pyridine derivatives. One common method is the bromination of 3,4-diaminopyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Bromopyridine-3,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The amino groups can be oxidized to nitro groups or reduced to form different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Stille, and Negishi couplings to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium thiolate or potassium alkoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted pyridines
- Nitro derivatives
- Biaryl compounds
Scientific Research Applications
2-Bromopyridine-3,4-diamine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: It serves as a precursor for the synthesis of biologically active compounds and pharmaceuticals.
Medicine: It is involved in the development of drugs targeting specific enzymes and receptors.
Industry: It is used in the production of agrochemicals, dyes, and materials with specific properties.
Comparison with Similar Compounds
- 2-Bromopyridine
- 3,4-Diaminopyridine
- 2-Chloropyridine
Comparison: 2-Bromopyridine-3,4-diamine is unique due to the presence of both bromine and amino groups, which confer distinct reactivity and binding properties . Compared to 2-Bromopyridine, it has enhanced nucleophilicity and can participate in a wider range of chemical reactions . The presence of amino groups also makes it more versatile in biological applications compared to 2-Chloropyridine .
Properties
IUPAC Name |
2-bromopyridine-3,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c6-5-4(8)3(7)1-2-9-5/h1-2H,8H2,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYYHVZFUOKDPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680245 | |
Record name | 2-Bromopyridine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00680245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189230-41-9 | |
Record name | 2-Bromopyridine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00680245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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